molecular formula C16H12FN3O3S2 B12373246 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide

4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide

Cat. No.: B12373246
M. Wt: 377.4 g/mol
InChI Key: PLCMKIXLKJMLJX-NTEUORMPSA-N
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Description

4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C16H12FN3O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C16H12FN3O3S2/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(24-14)19-12-5-7-13(8-6-12)25(18,22)23/h1-9H,(H2,18,22,23)(H,19,20,21)/b14-9+

InChI Key

PLCMKIXLKJMLJX-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)F

Origin of Product

United States

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